molecular formula C24H27NO2S B2933654 (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine CAS No. 899241-45-3

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine

Cat. No.: B2933654
CAS No.: 899241-45-3
M. Wt: 393.55
InChI Key: UKASTLWQZSZFJK-UHFFFAOYSA-N
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Description

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonylamine group attached to a 3,3-diphenylpropyl moiety, which is further connected to a 2,4,6-trimethylphenyl group. The presence of these functional groups contributes to its distinct chemical behavior and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine typically involves the reaction of 3,3-diphenylpropylamine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine has been explored for various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine involves its interaction with specific molecular targets and pathways. The sulfonylamine group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound’s unique structure allows it to fit into binding sites of target proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine is unique due to the combination of its sulfonylamine group and the 3,3-diphenylpropyl moiety.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2S/c1-18-16-19(2)24(20(3)17-18)28(26,27)25-15-14-23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,16-17,23,25H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKASTLWQZSZFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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